molecular formula C24H27N3O4 B14992326 GPVI antagonist 2

GPVI antagonist 2

Cat. No.: B14992326
M. Wt: 421.5 g/mol
InChI Key: MLGZFHLZGVILRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPVI antagonist 2 is a compound that targets glycoprotein VI (GPVI), a receptor found on the surface of platelets. GPVI plays a crucial role in platelet activation and aggregation, which are essential processes in the formation of blood clots. By inhibiting GPVI, this compound aims to prevent thrombus formation, making it a promising candidate for antithrombotic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPVI antagonist 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired properties of the final compound. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GPVI antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

GPVI antagonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study platelet activation and aggregation mechanisms.

    Biology: Investigated for its role in modulating platelet function and its potential therapeutic effects in thrombotic diseases.

    Medicine: Explored as a potential antithrombotic agent for preventing and treating conditions such as myocardial infarction and stroke.

    Industry: Utilized in the development of new antiplatelet drugs and therapeutic agents .

Mechanism of Action

GPVI antagonist 2 exerts its effects by binding to the D2 domain of GPVI, preventing its interaction with collagen and other ligands. This inhibition disrupts the signaling pathways involved in platelet activation and aggregation, thereby reducing thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI dimerization and the prevention of downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GPVI Antagonist 2

This compound is unique in its specific binding to the D2 domain of GPVI, which induces steric hindrance and structural modifications that inhibit GPVI interactions with its major ligands. This specificity and mechanism of action make it a promising candidate for antithrombotic therapy with potentially lower bleeding risks compared to other antiplatelet agents .

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-2-3-14-31-17-9-6-8-16(15-17)23-20-21(18-10-4-5-11-19(18)29)25-26-22(20)24(30)27(23)12-7-13-28/h4-6,8-11,15,23,28-29H,2-3,7,12-14H2,1H3,(H,25,26)

InChI Key

MLGZFHLZGVILRC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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